molecular formula C21H30FNO2 B13427614 3-Pyridinemethanol, 5-ethyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-

3-Pyridinemethanol, 5-ethyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-

Cat. No.: B13427614
M. Wt: 347.5 g/mol
InChI Key: DFUMBTGBUROVGN-UHFFFAOYSA-N
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Description

3-Pyridinemethanol, 5-ethyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)- is a complex organic compound with a unique structure that combines a pyridine ring with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinemethanol, 5-ethyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)- typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the ethyl, fluoro, hydroxy, and methylethyl groups through various chemical reactions. Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinemethanol, 5-ethyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired product, with temperature, pressure, and solvent choice playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Pyridinemethanol, 5-ethyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Pyridinemethanol, 5-ethyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyridinemethanol, 5-ethyl-4-(4-chloro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-
  • 3-Pyridinemethanol, 5-ethyl-4-(4-bromo-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-
  • 3-Pyridinemethanol, 5-ethyl-4-(4-iodo-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-

Uniqueness

The uniqueness of 3-Pyridinemethanol, 5-ethyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H30FNO2

Molecular Weight

347.5 g/mol

IUPAC Name

2-[3-ethyl-5-(1-hydroxyethyl)-2,6-di(propan-2-yl)-1,4-dihydropyridin-4-yl]-5-fluorophenol

InChI

InChI=1S/C21H30FNO2/c1-7-15-19(16-9-8-14(22)10-17(16)25)18(13(6)24)21(12(4)5)23-20(15)11(2)3/h8-13,19,23-25H,7H2,1-6H3

InChI Key

DFUMBTGBUROVGN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=C(C1C2=C(C=C(C=C2)F)O)C(C)O)C(C)C)C(C)C

Origin of Product

United States

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